molecular formula C17H13ClFN3O2 B2849361 1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396847-83-8

1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2849361
CAS No.: 1396847-83-8
M. Wt: 345.76
InChI Key: RXXHPNOHPMNNIY-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.76. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that compounds with fluorine substitutions, such as 6-fluorobenzo[b]pyran derivatives, exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. These compounds, through various synthetic pathways, can be engineered to produce derivatives with enhanced anticancer properties. The study by Hammam et al. (2005) details the synthesis and testing of such compounds, highlighting their potential as low-concentration anticancer agents compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial Activities

Another significant application of these compounds is in the development of antimicrobial agents. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that these compounds showed good to moderate activity against various microbes, pointing to their potential in treating microbial infections (Bayrak et al., 2009).

Enzyme Inhibition

Compounds with oxadiazole and pyridine components have also been explored for their enzyme inhibition capabilities. For instance, compounds inhibiting protoporphyrinogen oxidase, a key enzyme in porphyrin synthesis, have applications in developing herbicides and potentially in therapeutic areas targeting abnormal porphyrin synthesis. The study by Matringe et al. (1989) on peroxidizing molecules like oxadiazon highlights this application (Matringe et al., 1989).

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer therapy. Compounds such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers. These compounds have shown activity against breast and colorectal cancer cell lines, with the molecular target identified as TIP47, an IGF II receptor-binding protein. This underscores the potential of these compounds in cancer treatment strategies (Zhang et al., 2005).

Optical and Electronic Properties

Certain derivatives of 1,3,4-oxadiazoles, when synthesized with specific substituents, exhibit interesting optical and electronic properties. These properties make them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic devices. Studies on the synthesis and characterization of these compounds, like the work done by Liu et al. (2015), provide insights into how these materials can be optimized for various technological applications (Liu et al., 2015).

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)9-22-8-11(6-7-15(22)23)17-20-16(21-24-17)10-4-5-10/h1-3,6-8,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXHPNOHPMNNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.